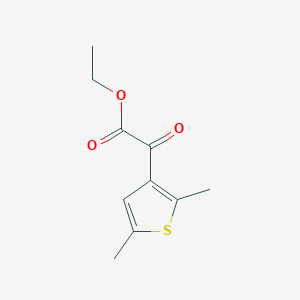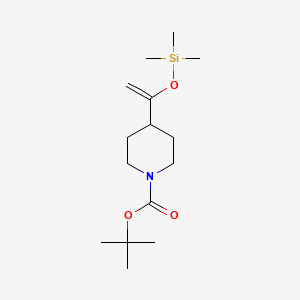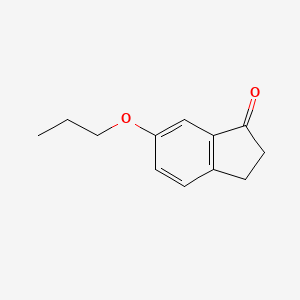
Methyl 3,3-bis(4-chlorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-bis(4-chlorophenyl)propanoate is an organic compound with the molecular formula C16H14Cl2O2. It is a derivative of propionic acid and contains two 4-chlorophenyl groups attached to the third carbon of the propionate moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-bis(4-chlorophenyl)propanoate typically involves the esterification of 3,3-Bis(4-chlorophenyl)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,3-bis(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 3,3-Bis(4-chlorophenyl)propionic acid.
Reduction: 3,3-Bis(4-chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3,3-bis(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 3,3-bis(4-chlorophenyl)propanoate exerts its effects involves interactions with various molecular targets. The chlorophenyl groups can interact with biological receptors, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- 3,3-Bis(4-chlorophenyl)propionic acid
- 3,3-Bis(4-chlorophenyl)propanol
Uniqueness
Methyl 3,3-bis(4-chlorophenyl)propanoate is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H14Cl2O2 |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
methyl 3,3-bis(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-16(19)10-15(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,15H,10H2,1H3 |
Clé InChI |
WBSUUSDNIAQYLN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl 3-{[3-(ethyloxy)-3-oxopropyl]amino}butanoate](/img/structure/B8579162.png)

